

Molecular formula and weight of Cobalt(III) 2,4-pentanedionate

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Compound of Interest

Compound Name: Cobalt(III) acetylacetone

Cat. No.: B7798293

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An In-depth Technical Guide to Cobalt(III) 2,4-pentanedionate

This technical guide provides a comprehensive overview of Cobalt(III) 2,4-pentanedionate, also known as **Cobalt(III) acetylacetone** or $\text{Co}(\text{acac})_3$. It is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its properties, synthesis, and applications.

Physicochemical Properties

Cobalt(III) 2,4-pentanedionate is a coordination complex with the formula $\text{Co}(\text{C}_5\text{H}_7\text{O}_2)_3$.^[1] It is a stable, diamagnetic solid, appearing as dark green to black crystals.^{[1][2][3]} The central cobalt atom is in the +3 oxidation state and is octahedrally coordinated by three bidentate acetylacetone ligands.^[4] This structure makes the complex chiral.^[1] It is soluble in many organic solvents such as chloroform, toluene, and acetone, but insoluble in water.^{[4][5][6]}

The quantitative physicochemical properties of Cobalt(III) 2,4-pentanedionate are summarized in the table below.

Property	Value	References
Molecular Formula	$C_{15}H_{21}CoO_6$	[1] [2] [4] [5] [6] [7] [8] [9]
Molecular Weight	356.26 g/mol	[1] [3] [5] [7] [8] [9]
Melting Point	210-213 °C (decomposes)	[5]
Boiling Point	150 °C at 1 mmHg	[5] [6]
Density	1.43 g/cm ³	[5] [6]
Bulk Density	830 kg/m ³	[5]
Vapor Pressure	0 Pa at 20 °C	[5] [6]
Water Solubility	Insoluble	[5] [6]
logP	0.4 at 20 °C	[5]
CAS Number	21679-46-9	[5] [7] [8]

Experimental Protocols

Detailed methodologies for the synthesis of Cobalt(III) 2,4-pentanedionate and a subsequent electrophilic substitution reaction are provided below.

This protocol is based on the oxidation of a cobalt(II) salt in the presence of acetylacetone.

Materials:

- Cobalt(II) carbonate ($CoCO_3$) or Cobalt(II) chloride hexahydrate ($CoCl_2 \cdot 6H_2O$)
- 2,4-pentanedione (acetylacetone, $C_5H_8O_2$)
- 30% Hydrogen peroxide (H_2O_2)
- Potassium hydrogen carbonate ($KHCO_3$) (if using $CoCl_2 \cdot 6H_2O$)
- Toluene
- Petroleum ether (or ethanol for recrystallization)

- Deionized water

Procedure using Cobalt(II) Carbonate:[1][10]

- In a flask placed in a water bath heated to 90°C, add 2.5 g of cobalt(II) carbonate and 10 mL of acetylacetone.[10]
- While stirring the mixture, slowly add 30 mL of 30% hydrogen peroxide from a pressure-equalizing funnel.[10] The color of the mixture will turn dark green, and a precipitate will form. [10]
- Continue heating and stirring for an additional 15 minutes after the hydrogen peroxide addition is complete.[10]
- Remove the flask from the water bath and allow it to cool to room temperature.
- Further cool the flask in an ice bath for 3-4 hours to maximize precipitation.[10]
- Collect the dark green crystals by vacuum filtration using a Büchner funnel.[10]
- Wash the crystals with cold deionized water and then with a small amount of cold ethanol. [10][11]
- Purify the crude product by recrystallization from hot toluene, ethanol, or by extraction with toluene followed by precipitation with petroleum ether.[10][11]

Procedure using Cobalt(II) Chloride Hexahydrate:[11]

- Dissolve 4.8 g (20 mmol) of cobalt(II) chloride hexahydrate in 90 mL of water.
- Add 10 mL (~90 mmol) of 30% hydrogen peroxide to the solution.
- In a separate 500 mL conical flask, place 20 g of potassium hydrogen carbonate. Pour the cobalt/peroxide solution in small portions onto the potassium hydrogen carbonate while swirling vigorously.
- Let the resulting dark green solution stand for 5 minutes to allow for the decomposition of excess hydrogen peroxide.

- Add 10 g (100 mmol) of acetylacetone and heat the solution to boiling with gentle stirring. The product will precipitate as small green crystals.[11]
- After cooling for 15 minutes, collect the product by filtration, wash thoroughly with water, and finally with a small amount of ethanol.[11]
- For purification, the product can be extracted with 50 mL of hot toluene. After filtering the hot extract, cool the filtrate and add approximately 150 mL of petroleum ether to precipitate the purified crystals.[11]

This protocol demonstrates the susceptibility of the acetylacetonate ligand in the complex to electrophilic aromatic substitution.[1]

Materials:

- Tris(acetylacetonato)cobalt(III) $[\text{Co}(\text{acac})_3]$
- Copper(II) nitrate trihydrate $(\text{Cu}(\text{NO}_3)_2 \cdot 3\text{H}_2\text{O})$
- Acetic anhydride
- Sodium acetate
- Water and Ice
- Ethanol

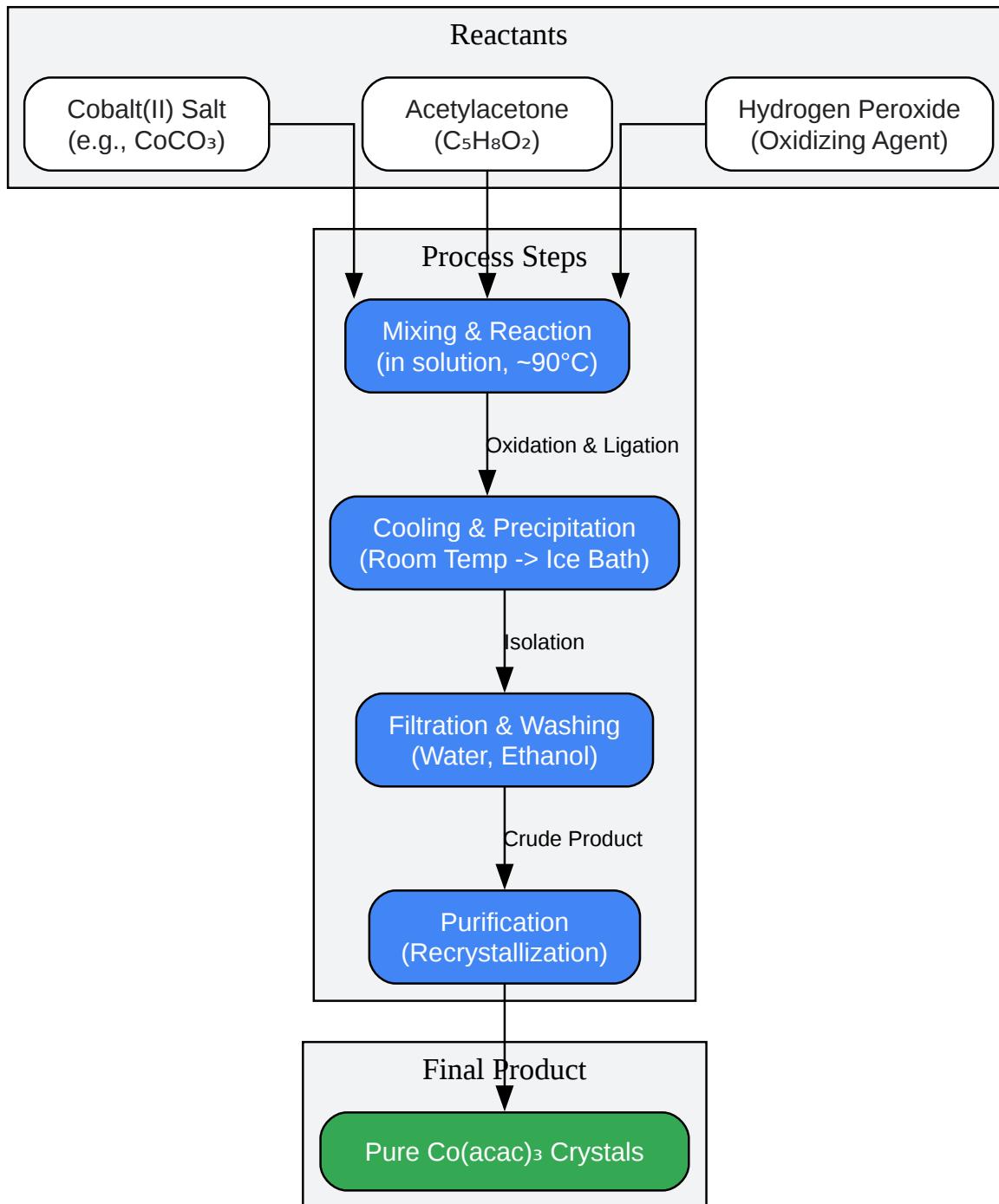
Procedure:[12]

- Prepare a nitrating mixture by mixing 5.37 g (0.023 mol) of finely ground copper(II) nitrate trihydrate with 100 mL of acetic anhydride.
- Add 2.5 g (0.0070 mol) of $\text{Co}(\text{acac})_3$ to the mixture and stir with cooling for approximately two hours.
- In a separate beaker, prepare a solution by adding 300 mL of water, 300 g of ice, and 7.5 g (0.055 mol) of sodium acetate.

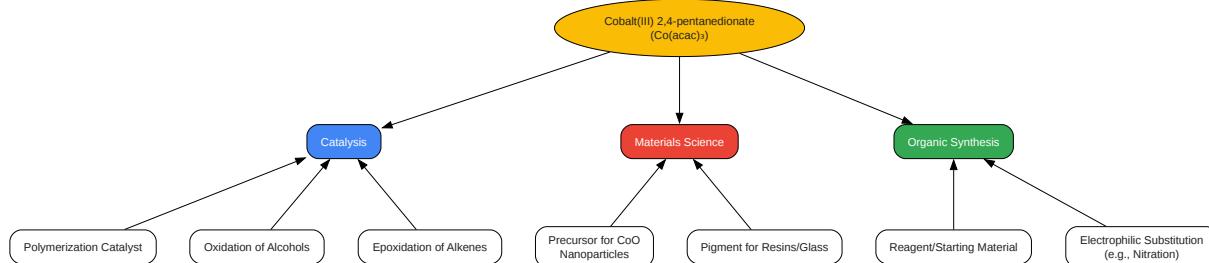
- Add the reaction mixture to the water/ice/sodium acetate solution and stir for an additional two hours.
- A dark-green precipitate of Tris(3-nitropentane-2,4-dionato)cobalt(III) will form.
- Collect the precipitate by vacuum filtration and wash it with water and then with cold ethanol.
[\[12\]](#)

Visualized Workflows and Relationships

The following diagrams illustrate the synthesis workflow and the logical relationships of the compound's applications.

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Caption: Synthesis workflow for Cobalt(III) 2,4-pentanedionate.

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Caption: Application areas of Cobalt(III) 2,4-pentanedionate.

Applications in Research and Development

Cobalt(III) 2,4-pentanedionate is a versatile compound with numerous applications in chemistry and materials science.^[4]

- **Catalysis:** It serves as a catalyst in various organic reactions, including the oxidation of alcohols, the epoxidation of alkenes, and the polymerization of olefins.^[4] Its solubility in organic solvents makes it suitable for producing homogeneous catalysts.^[1]
- **Materials Science:** The complex is used as a precursor for synthesizing cobalt oxide nanoparticles, which have potential applications in energy storage and biomedical imaging.^[4] It is also used as a pigment in resins and glass.^[5]
- **Organic Synthesis:** In synthetic chemistry, $\text{Co}(\text{acac})_3$ is a starting material for other cobalt-containing compounds.^[4] Its ligands can undergo electrophilic substitution, as shown in the

nitration protocol, allowing for the synthesis of derivatized complexes.[1][12] It is also used in kinetic studies of iron-sulfur proteins.[5]

While cobalt complexes are being actively investigated for their therapeutic potential as antibacterial, antiviral, and anticancer agents, specific applications of Cobalt(III) 2,4-pentanedionate in drug development signaling pathways are not yet well-established in the literature.[13][14] However, recent research has explored the reaction mechanisms of cobalt(III) complexes with nitriles, which are common in pharmaceuticals, potentially opening new avenues for drug development.[15] The unique properties of $\text{Co}(\text{acac})_3$ make it a valuable tool for researchers across multiple scientific disciplines.[4]

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